
(7-Hydroxy-2-oxochromen-4-yl)methyl 2-(furan-2-ylmethylamino)benzoate
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Overview
Description
(7-Hydroxy-2-oxochromen-4-yl)methyl 2-(furan-2-ylmethylamino)benzoate is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Hydroxy-2-oxochromen-4-yl)methyl 2-(furan-2-ylmethylamino)benzoate typically involves multiple steps. One common method starts with the preparation of 7-hydroxy-2-oxochromen-4-ylmethyl chloride, which is then reacted with 2-(furan-2-ylmethylamino)benzoic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(7-Hydroxy-2-oxochromen-4-yl)methyl 2-(furan-2-ylmethylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the coumarin moiety can be reduced to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 7-oxo-2-oxochromen-4-yl)methyl 2-(furan-2-ylmethylamino)benzoate.
Reduction: Formation of (7-hydroxy-2-oxochromen-4-yl)methyl 2-(furan-2-ylmethylamino)benzyl alcohol.
Substitution: Formation of halogenated derivatives of the furan ring.
Scientific Research Applications
(7-Hydroxy-2-oxochromen-4-yl)methyl 2-(furan-2-ylmethylamino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of (7-Hydroxy-2-oxochromen-4-yl)methyl 2-(furan-2-ylmethylamino)benzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, potentially leading to anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
(7-Hydroxy-2-oxochromen-4-yl)methyl benzoate: Lacks the furan moiety.
(7-Hydroxy-2-oxochromen-4-yl)methyl 2-(pyridin-2-ylmethylamino)benzoate: Contains a pyridine ring instead of a furan ring.
Uniqueness
The presence of both coumarin and furan moieties in (7-Hydroxy-2-oxochromen-4-yl)methyl 2-(furan-2-ylmethylamino)benzoate makes it unique. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(7-hydroxy-2-oxochromen-4-yl)methyl 2-(furan-2-ylmethylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO6/c24-15-7-8-17-14(10-21(25)29-20(17)11-15)13-28-22(26)18-5-1-2-6-19(18)23-12-16-4-3-9-27-16/h1-11,23-24H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRZMINVLAFEJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC2=CC(=O)OC3=C2C=CC(=C3)O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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